3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group, a cyclopropyl-substituted amine, and a hydroxyethyl moiety. Its molecular formula is C₁₉H₂₇N₂O₃ (calculated molecular weight: ~318.42 g/mol) based on analogs in and . This compound is primarily used in pharmaceutical research, particularly as a precursor or intermediate in synthesizing bioactive molecules targeting receptors like GPR119 or EDG2 .
Key structural attributes include:
- Piperidine core: A six-membered nitrogen-containing ring.
- Benzyl ester: Enhances lipophilicity and stability.
- Cyclopropyl-amino-methyl group: Introduces steric hindrance and metabolic resistance.
Properties
IUPAC Name |
benzyl 3-[[cyclopropyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-12-11-20(18-8-9-18)13-17-7-4-10-21(14-17)19(23)24-15-16-5-2-1-3-6-16/h1-3,5-6,17-18,22H,4,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQJTIPCXNFZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN(CCO)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353957-60-4) is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H28N2O
- Molecular Weight : 332.437 g/mol
Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in modulating receptor interactions. The presence of the cyclopropyl group and the piperidine ring are critical for enhancing the compound's interaction with various biological targets.
Antagonistic Properties
A series of studies have demonstrated that benzyl-piperidine derivatives can act as potent antagonists for chemokine receptors, particularly CCR3. For instance, a related compound showed in vitro functional antagonism of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting that this compound may exhibit similar properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine structure can significantly impact biological potency. The introduction of specific substituents can enhance receptor binding affinity and selectivity. For example, the presence of an N-(alkyl)benzyl moiety has been identified as essential for selective CCR3 antagonism, with potency improvements observed from micromolar to low nanomolar ranges .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the effects of related piperidine derivatives on eosinophil function. Results indicated significant inhibition of chemotaxis, supporting potential therapeutic applications in allergic responses. |
| Study 2 | Evaluated the pharmacokinetics of similar compounds, revealing favorable absorption and distribution characteristics that could enhance bioavailability in clinical settings. |
Comparison with Similar Compounds
Stereoisomers and Substitution Patterns
Key Observations :
Piperidine vs. Pyrrolidine Derivatives
Key Observations :
Functional Group Variations
Preparation Methods
Cyclization of 1,5-Diaminopentane Derivatives
A common route involves the cyclization of ethyl 2,5-diaminopentanoate dihydrochloride under basic conditions. Sodium methoxide in methanol induces intramolecular amidation, forming the piperidine ring with >90% conversion.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −10°C to 0°C |
| Catalyst | Sodium methoxide |
| Solvent | Methanol |
| Yield | 92% |
Chiral resolution via enzymatic kinetic resolution or chiral HPLC achieves enantiomeric excess (ee) >98% for the (R)- or (S)-configured piperidine.
Reductive Amination
Alternative methods employ reductive amination of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step reduces the lactam to the corresponding amine while preserving stereochemistry.
Optimized Protocol :
Introduction of the Cyclopropyl-(2-Hydroxyethyl)Amino-Methyl Group
Alkylation of Piperidine
The 3-aminopiperidine intermediate undergoes alkylation with cyclopropyl-(2-hydroxyethyl)amine. This step employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or nucleophilic substitution with 2-chloroethyl cyclopropyl ether.
Example :
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, Pd-catalyzed C–N coupling introduces the cyclopropyl-(2-hydroxyethyl)amino group. BrettPhos-Pd-G3 precatalyst enables coupling at room temperature with minimal byproducts.
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | BrettPhos-Pd-G3 |
| Ligand | XantPhos |
| Solvent | Toluene/Water |
| Temperature | 25°C |
| Yield | 89% |
Benzyl Esterification
The final step involves reacting the piperidine nitrogen with benzyl chloroformate in the presence of a base (e.g., triethylamine). This reaction proceeds quantitatively under anhydrous conditions.
Protocol :
-
Reagent : Benzyl chloroformate (1.2 equivalents)
-
Base : Triethylamine (2 equivalents)
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
Industrial-Scale Optimization
Continuous Flow Synthesis
Large-scale production utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. Key advantages include:
Purification Strategies
-
Recrystallization : Ethanol/water mixtures remove hydrophobic impurities.
-
Chromatography : Silica gel chromatography isolates enantiomers with >99% ee.
Analytical Characterization
Structural Confirmation
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz) | δ 7.35 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂Ph), 3.60 (t, 2H, OCH₂), 2.85 (m, 2H, NCH₂) |
| HPLC-MS | [M+H]⁺ = 333.2, purity >99% |
| X-ray Crystallography | Confirms (S)-configuration at C3 |
Stability Studies
The benzyl ester hydrolyzes rapidly in serum (t₁/₂ = 2 hours), necessitating prodrug formulations for in vivo applications.
Comparative Data: Synthesis Routes
| Method | Yield | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85% | 98% | Moderate | High |
| Pd-Catalyzed Coupling | 89% | 99% | High | Moderate |
| Continuous Flow | 92% | 99.5% | High | Very High |
Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
